
Serpentine
Overview
Description
Serpentine Description
Serpentine minerals are a group of rock-forming minerals that exhibit a variety of crystal microstructures, including flat, cylindrical, and corrugated forms. These structures are a result of the energetically efficient layering of tetrahedral and octahedral sheets within the mineral's composition . Serpentine is commonly found in the alteration assemblage of ultramafic rocks and is characterized by minerals such as lizardite, chrysotile, magnetite, and sometimes brucite and antigorite . The presence of antigorite often indicates that the serpentinite has undergone prograde metamorphism or was serpentinized under higher pressure and temperature conditions than those that produce lizardite and chrysotile .
Synthesis Analysis
The synthesis of serpentine minerals can occur under various conditions, as demonstrated by hydrothermal experiments. For instance, serpentine minerals have been synthesized from natural olivine and water systems, with the influence of pH, reaction temperature, and other additives being critical factors in the formation and growth patterns of the resulting serpentine . Additionally, the synthesis of ZSM-5 zeolite from serpentine has been achieved by treating the mineral with hydrochloric acid to obtain amorphous silica, which is then used as a silica source in a hydrothermal method .
Molecular Structure Analysis
Serpentine minerals, including chrysotile, lizardite, and antigorite, have been found to intergrow with each other and with other minerals such as talc, chlorite, and amphibole. High-resolution transmission electron microscopy has revealed new variations in serpentine planar and roll structures, as well as mixed-layer silicate consisting of serpentine and talc layers . The formation of proto-serpentine, a poorly crystalline serpentine-type mineral, is related to the dissolution-precipitation of reactive particles prior to the formation of true serpentine minerals like chrysotile .
Chemical Reactions Analysis
Serpentinization is the process by which peridotite is transformed into serpentine, involving internal buffering of pore fluid, reduction of oxygen fugacity, and partial oxidation of Fe2+ to Fe3+. This process results in the precipitation of magnetite and the release of hydrogen gas . The serpentinization process is also responsible for the creation of strongly reducing conditions, which can lead to the production of molecular hydrogen and methane, compounds that are exploited by certain microorganisms for metabolic energy . On celestial bodies, serpentinization is considered a feasible process for producing astrobiologically significant hydrogen, which can reduce carbon to organic compounds .
Physical and Chemical Properties Analysis
Serpentine's physical and chemical properties are influenced by its environment of formation. The tectonic setting dictates the abundance of fluid-mobile elements in serpentinites, with similar enrichment patterns observed in mantle-wedge serpentinites and arc magmas, suggesting a connection between serpentinite dehydration and arc magmatism . The phase behavior of serpentine under high pressures and temperatures indicates a series of transformations that have implications for the subducting lithosphere, such as the potential absence of the 400-km seismic discontinuity in downgoing slabs if sufficient water is present . Furthermore, natural serpentine has been investigated as an adsorbent for water pollutants, with its adsorption properties varying with contact time, dosage, initial concentrations, and pH value .
Scientific Research Applications
Medicinal Applications of Rauwolfia serpentina :
- Rauwolfia serpentina, a serpentine plant, has been used in Ayurvedic medicine for treating ailments like snakebites, insomnia, hypertension, and insanity.
- Alkaloids, especially reserpine, are the major active compounds with properties beneficial for cardiovascular and central nervous system disorders.
- The plant also shows antimicrobial activity and potential in treating circulatory disorders, rheumatism, and corneal opacities (Singh, 2017).
Architecture and Serpentine :
- The Serpentine Gallery in London's Kensington Gardens, known for its temporary summer pavilions, showcases modern architectural trends.
- These pavilions, created by globally renowned architects, blend technological innovations with ethnic patterns, providing insights into modern architectural tendencies (Malaniuk, 2019).
Geoecology of Serpentine in Western North America :
- Serpentine landscapes in Western North America, characterized by unique geology, soils, and vegetation, are explored for their ecological significance.
- These areas offer insights into soil-plant relationships, plant adaptations to challenging environments, and the impact of serpentine soils on plant life (Graham, 2009).
Serpentine Soils and Phytoremediation :
- Studies on vegetation growth in serpentine soils have focused on phytoremediation, using plants to remediate soil contamination with heavy metals like chromium, manganese, and nickel.
- Certain plant species demonstrate potential for phytostabilization and phytoextraction of these metals from contaminated soils (Ho et al., 2013).
Water Pollution Remediation :
- Natural serpentine has been investigated for its ability to adsorb common water pollutants like methylene blue dye, Congo red dye, and chromium ions.
- Such studies help understand the dynamics of pollutant removal and the efficiency of serpentine as an adsorbent material (Shaban et al., 2018).
Serpentine Endemism in Plant Species :
- Serpentine soils, known for their stressful conditions, have been studied for their impact on plant endemism and evolution.
- Research has explored how plants adapt to the harsh serpentine environment and the unique biodiversity these soils support (Anacker, 2014).
Biotechnological Applications of Serpentine Soil Bacteria :
- The rhizosphere bacteria in serpentine soils play a significant role in supporting plant growth, especially in nutrient-poor and metal-rich environments.
- These bacteria have potential applications in phytoremediation and ecological restoration of metal-contaminated ecosystems (Rajkumar et al., 2009).
Future Directions
Serpentinization leads to clean energy generation, metal separation, and carbon sequestration, and could serve as a natural analogue for a sequential economy . The balance of water input and output in the deep-water cycle, in which serpentine minerals play a key role, is responsible for maintaining a habitable world .
properties
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/p+1/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-VBNZEHGJSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940259 | |
| Record name | (+)-Serpentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serpentine | |
CAS RN |
18786-24-8 | |
| Record name | (+)-Serpentine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18786-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Serpentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serpentine (alkaloid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



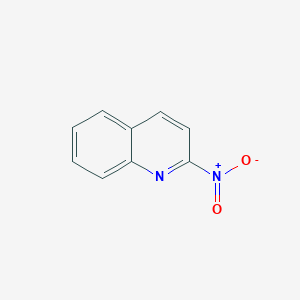
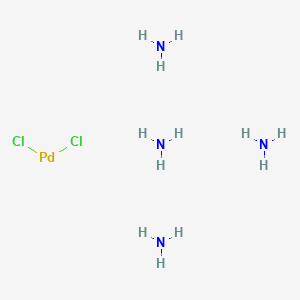
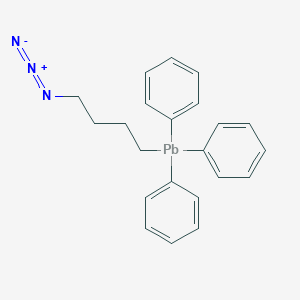
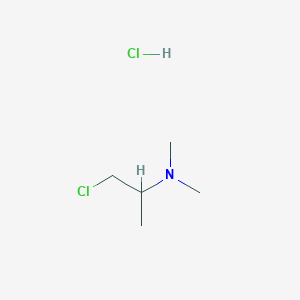
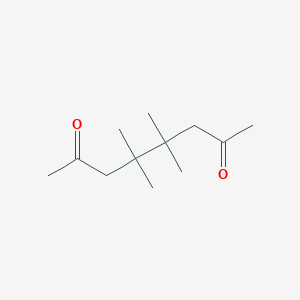
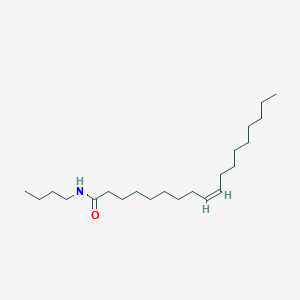
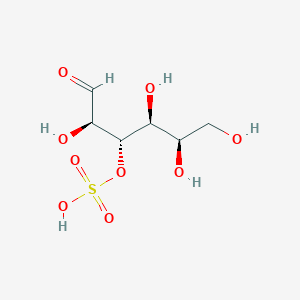
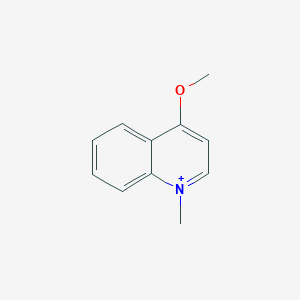
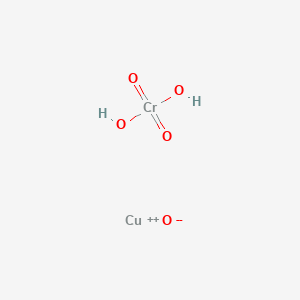
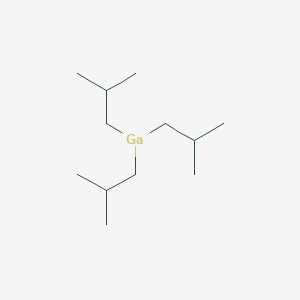
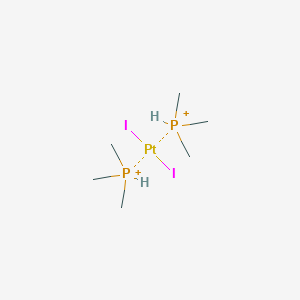
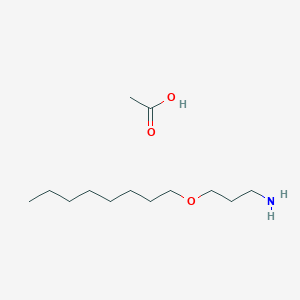
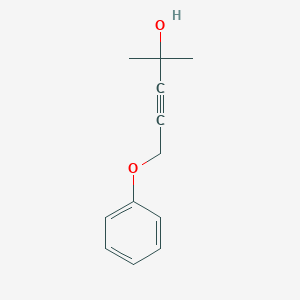
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)